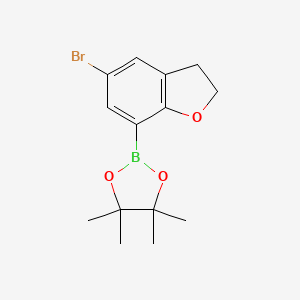![molecular formula C20H16ClN5OS B2944532 N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1203011-13-5](/img/structure/B2944532.png)
N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a chemical compound that contains a pyrazolo[3,4-d]pyridine core . This core is a crucial part of nitrogen ring junction heterocyclic compounds, which are significant in synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyridine core has been studied extensively . For instance, the synthesis and anti-inflammatory activity of various pyrazolo[3,4-c]pyridazine compounds have been reported .
Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is characterized by a pyrazolo[3,4-d]pyridine core . This core is versatile and can be prepared and modified to create further ring extensions .
Chemical Reactions Analysis
The chemical reactivity of compounds with a pyrazolo[3,4-d]pyridine core has been a focus of synthetic strategies in recent years . The electron-gaining and donating properties of pyrazolo pyridine make a difference in chemical properties .
Applications De Recherche Scientifique
Antioxidant and Antitumor Activities
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, with some forming coordination complexes with Co(II) and Cu(II). These complexes, along with the ligands, have shown significant antioxidant activities, demonstrated through various in vitro assays like DPPH, ABTS, and FRAP. This indicates the potential for similar compounds to serve as antioxidants, contributing to the mitigation of oxidative stress-related disorders (Chkirate et al., 2019).
Antitumor Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a derivative was highlighted for its significant activity, suggesting the potential of similar structures for anticancer drug development (El-Morsy et al., 2017).
Nonlinear Optical Properties
Optical Applications
Investigations into the nonlinear optical properties of crystalline acetamides, including effects of polarization from their environment, have demonstrated these compounds as promising candidates for photonic devices. This suggests potential applications in optical switches, modulators, and energy applications, highlighting the versatility of acetamide derivatives in materials science (Castro et al., 2017).
Antimicrobial Activity
Antibacterial and Antifungal Activities
Various N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from reactions involving chloroacetamide, displayed significant antimicrobial activities. These activities were demonstrated against a range of bacterial and fungal strains, suggesting the potential for similar compounds to be developed into new antimicrobial agents (Hamama et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(25-24-13)28-12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMWWGGDRTZROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
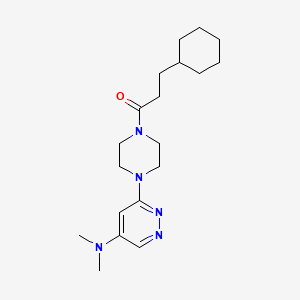
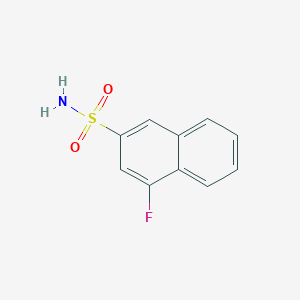
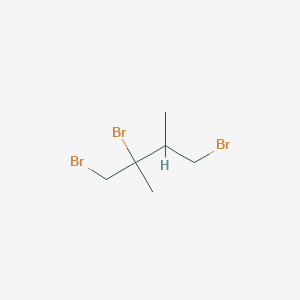
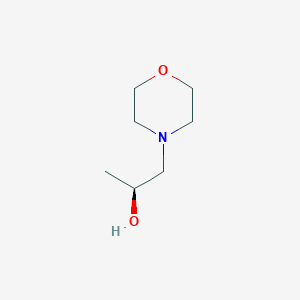

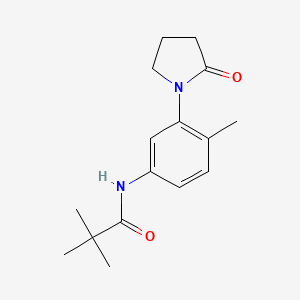
![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)





